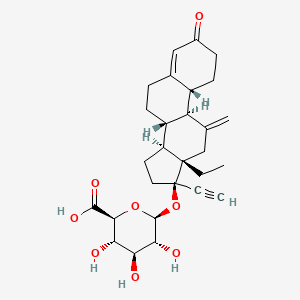

Etonogestrel beta-D-Glucuronide

Description

Contextualization within Conjugated Steroid Research

The study of conjugated steroids, such as Etonogestrel (B1671717) beta-D-Glucuronide, is fundamental to understanding the disposition of both endogenous and exogenous steroids in the body. Glucuronidation, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, increases the water solubility of lipophilic compounds like etonogestrel, facilitating their excretion in urine and bile. nih.gov This process is a critical detoxification mechanism, preventing the accumulation of potentially active hormonal substances. nih.gov Research in this area often investigates the specific UGT isoforms involved in steroid metabolism and how genetic variations in these enzymes can influence individual responses to hormonal therapies. nih.gov

Significance as a Glucuronide Metabolite in Research Paradigms

As a primary metabolite, Etonogestrel beta-D-Glucuronide serves as a crucial biomarker in pharmacokinetic studies of etonogestrel. nih.gov Its detection and quantification in biological fluids, such as plasma and urine, allow researchers to track the metabolic fate of the parent drug, assess patient adherence to contraceptive regimens, and investigate potential drug-drug interactions that may alter metabolic pathways. researchgate.netelsevier.com The presence and concentration of this glucuronide are direct indicators of the body's processing of etonogestrel.

Overview of Multidisciplinary Research Domains

The study of this compound extends across several scientific disciplines:

Analytical Chemistry: Developing sensitive and specific assays, primarily utilizing techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the detection of etonogestrel and its metabolites is a significant area of research. nih.govresearchgate.netnih.gov These methods are essential for therapeutic drug monitoring and forensic analysis.

Pharmacology and Toxicology: Research in this domain focuses on the pathways of etonogestrel metabolism, including the role of cytochrome P450 enzymes in initial hydroxylation and the subsequent glucuronidation by UGTs. nih.gov Understanding these pathways is vital for predicting how other medications might interfere with etonogestrel's efficacy.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C28H36O8 |

| Molecular Weight | 500.58 g/mol |

| Synonyms | 3-Ketodesogestrel 17-O-β-D-glucuronide, (17α)-3-Oxo-13-ethyl-11-methylene-18,19-dinorpregn-4-en-20-yn-17-yl β-D-glucopyranosiduronic acid |

| Appearance | Off-White Amorphous Solid |

| Solubility | DMSO, MeOH |

Detailed Research Findings

Research efforts have largely centered on the analytical detection of etonogestrel and its metabolites as a proxy for understanding the parent drug's behavior.

Analytical Methodologies

The development of robust analytical methods is paramount for studying this compound. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the preferred techniques due to their high sensitivity and specificity.

A study detailing a UPLC-MS/MS method for etonogestrel in serum reported a limit of detection of 25 pg/mL and a limit of quantification of 50 pg/mL, demonstrating the high sensitivity required to measure therapeutic concentrations of the parent drug. nih.gov Another study focusing on the simultaneous determination of etonogestrel and ethinyl estradiol (B170435) in human plasma using UPLC-MS/MS established a linear range of 10.00–2500 pg/mL for etonogestrel. nih.gov While these studies primarily quantify the parent drug, the methodologies are foundational for the analysis of its metabolites. The detection of glucuronides in urine is a well-established practice in analytical toxicology and sports doping control, often involving similar LC-MS techniques. nih.gov

Metabolic Pathway Investigations

The metabolic journey of etonogestrel to its glucuronidated form is a key area of investigation. This biotransformation primarily occurs in the liver. Initially, etonogestrel can undergo hydroxylation reactions mediated by cytochrome P450 enzymes, with CYP3A4 being a major contributor. nih.gov Following this, the hydroxylated metabolites or the parent etonogestrel molecule itself can be conjugated with glucuronic acid by UGT enzymes. nih.gov

A pharmacogenomic study investigating the factors influencing steady-state etonogestrel concentrations genotyped participants for variants in 14 genes, including UGT1A, which is involved in glucuronidation. nih.gov This highlights the scientific interest in understanding how genetic differences in this metabolic pathway can lead to inter-individual variability in drug levels. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C28H36O8 |

|---|---|

Molecular Weight |

500.6 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[[(8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-11-methylidene-3-oxo-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C28H36O8/c1-4-27-13-14(3)20-17-9-7-16(29)12-15(17)6-8-18(20)19(27)10-11-28(27,5-2)36-26-23(32)21(30)22(31)24(35-26)25(33)34/h2,12,17-24,26,30-32H,3-4,6-11,13H2,1H3,(H,33,34)/t17-,18-,19-,20+,21-,22-,23+,24-,26-,27-,28-/m0/s1 |

InChI Key |

ZEIPQROXKPESNS-UYWVDHFESA-N |

Isomeric SMILES |

CC[C@]12CC(=C)[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CCC5=CC(=O)CC[C@H]35 |

Canonical SMILES |

CCC12CC(=C)C3C(C1CCC2(C#C)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=CC(=O)CCC35 |

Origin of Product |

United States |

Synthetic and Biosynthetic Pathways of Etonogestrel Beta D Glucuronide

Laboratory-Scale Synthesis for Reference Standards and Research Materials

The laboratory synthesis of steroid glucuronides can be achieved through both chemical and chemo-enzymatic methods. Chemo-enzymatic synthesis combines the precision of enzymatic reactions with the efficiency of chemical synthesis, offering a powerful approach for producing complex molecules like etonogestrel (B1671717) beta-D-glucuronide. cip.com.cnrsc.org

Enzyme-assisted synthesis often utilizes microsomal enzymes from animal livers, such as rats or pigs, which contain a mixture of UGT isoforms capable of glucuronidating various steroids. nih.govnih.gov This method allows for the production of stereochemically pure glucuronide conjugates in milligram quantities, which is sufficient for use as analytical standards. nih.govnih.gov The characterization of these synthesized glucuronides is typically performed using techniques like nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov

Chemical synthesis provides an alternative route. For instance, a chemo-enzymatic method has been described for the synthesis of acyl glucuronides, which involves reacting the parent compound with a protected and activated glucuronic acid derivative, followed by enzymatic deprotection to yield the final product. acs.org While specific chemical synthesis routes for etonogestrel beta-D-glucuronide are not extensively detailed in the public domain, general methods for steroid glucuronide synthesis would be applicable. googleapis.com Several chemical suppliers offer this compound as a research chemical, indicating the existence of established, albeit often proprietary, synthetic procedures. synthose.compharmaffiliates.com

| Synthesis Approach | Description | Key Features | Reference |

| Enzyme-Assisted Synthesis | Utilizes microsomal enzymes (e.g., from rat or pig liver) to catalyze the glucuronidation of etonogestrel. | Produces stereochemically pure conjugates; suitable for generating analytical standards. | nih.govnih.gov |

| Chemo-Enzymatic Synthesis | Combines chemical synthesis steps with enzymatic reactions to achieve the desired product. | Offers high selectivity and efficiency for complex steroid synthesis. | cip.com.cnrsc.orgacs.org |

| Chemical Synthesis | Involves multi-step chemical reactions to construct the glucuronide conjugate. | Allows for larger scale production; methods are often proprietary. | googleapis.com |

Chemical and Chemo-Enzymatic Synthesis Methodologies

Biocatalytic and Multienzyme Systems for Conjugate Production

The in vivo metabolism of etonogestrel primarily occurs in the liver, where it undergoes phase I hydroxylation followed by phase II conjugation reactions. Glucuronidation, the attachment of a glucuronic acid moiety, is a major phase II pathway for etonogestrel, resulting in the formation of this compound. This process is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). drugbank.com

The production of this glucuronide conjugate for research and analytical purposes can be approached through biocatalytic and multienzyme systems, which offer a more regio- and stereoselective alternative to traditional chemical synthesis. These systems leverage the inherent specificity of enzymes to achieve high-purity products.

Engineering of Enzymes for Glucuronide Conjugate Synthesis

The efficiency and substrate specificity of UGTs can be enhanced through protein engineering. While specific research on engineering UGTs for etonogestrel glucuronidation is not extensively documented, principles derived from studies on similar steroid compounds can be applied. The goal of such engineering is typically to improve catalytic activity, alter substrate specificity, or enhance stability under process conditions.

Key UGT subfamilies involved in steroid metabolism include UGT1A and UGT2B. nih.gov Genetic variants in the genes encoding these enzymes have been shown to influence the metabolism of etonogestrel, highlighting their role in its glucuronidation. nih.govnih.gov For instance, studies on the biotransformation of other progestins like progesterone (B1679170) have demonstrated the potential of various microorganisms and their associated enzymes in performing specific hydroxylations and conjugations, which could be harnessed and engineered for etonogestrel. nih.govresearchgate.net

Table 1: Examples of Enzyme Engineering Strategies for Glucuronide Synthesis

| Engineering Strategy | Description | Potential Application for this compound |

| Site-Directed Mutagenesis | Introduction of specific mutations in the enzyme's active site to alter substrate binding and catalytic activity. | Modification of a UGT active site to favor etonogestrel as a substrate. |

| Directed Evolution | Iterative rounds of random mutagenesis and screening to select for enzymes with improved properties. | Development of a highly efficient UGT variant for large-scale production of the glucuronide. |

| Chimeric Enzymes | Combining domains from different UGT enzymes to create novel catalysts with desired properties. | Creation of a chimeric UGT with broad substrate specificity for various progestins, including etonogestrel. |

Optimization of Biotransformation Conditions

The yield and purity of this compound produced through biotransformation are highly dependent on the reaction conditions. Optimization of these parameters is crucial for developing an efficient and scalable process. While specific optimization data for etonogestrel biotransformation is limited, studies on progesterone and other steroids provide valuable insights. researchgate.net

Key parameters for optimization include:

pH and Temperature: Enzymes have optimal pH and temperature ranges for activity and stability. These need to be determined for the specific UGT and biotransformation system.

Substrate and Cofactor Concentration: The concentrations of etonogestrel and the glucuronic acid donor, UDP-glucuronic acid (UDPGA), must be optimized to maximize product formation and avoid substrate or product inhibition.

Reaction Time: The duration of the biotransformation needs to be sufficient for maximum conversion without significant product degradation.

Use of Additives: Solubilizing agents or detergents may be required to improve the bioavailability of the hydrophobic etonogestrel substrate to the enzyme.

Table 2: Representative Biotransformation Parameters for Progestin Hydroxylation (as a proxy for Glucuronidation)

| Parameter | Optimized Value/Range | Reference |

| Microorganism | Aspergillus ochraceus mutant | researchgate.net |

| Substrate | Progesterone | researchgate.net |

| Substrate Concentration | 40 g/L | researchgate.net |

| Product | 11-hydroxyprogesterone | researchgate.net |

| Yield | High (90%) | researchgate.net |

| Key Finding | High substrate concentration minimized by-product formation. | researchgate.net |

It is important to note that these parameters are for a hydroxylation reaction, a common phase I step preceding glucuronidation. The subsequent glucuronidation step would require its own specific optimization, focusing on the UGT enzyme and the supply of the UDPGA cofactor.

Enzymatic Deconjugation and Metabolic Recirculation Research

Beta-Glucuronidase (GUS) Enzyme Characterization

Beta-glucuronidases (GUS) are a family of hydrolase enzymes (EC 3.2.1.31) that are integral to the breakdown of complex carbohydrates. wikipedia.org In mammals, these enzymes are found in various tissues and are also abundantly produced by the gut microbiota. nih.gov Their primary function in the context of drug metabolism is the hydrolysis of β-D-glucuronic acid residues from a wide array of substances, including hormones and their synthetic analogues. wikipedia.org

GUS enzymes exhibit significant structural diversity, which in turn influences their functional classification and substrate specificity. Human β-glucuronidase is a homotetrameric glycoprotein. wikipedia.orgnih.gov Bacterial GUS enzymes, which are of particular interest in the context of gut-mediated metabolic recirculation, share sequence similarity with their human counterparts but also possess unique structural features. nih.gov

A key distinguishing feature among bacterial GUS enzymes is the presence and nature of flexible loops near the active site. nih.govresearchgate.net These loops, often designated as Loop 1 and Loop 2, vary in length and amino acid composition, leading to a classification system that includes categories such as Loop 1 (L1), mini-Loop 1 (mL1), Loop 2 (L2), and others. nih.govresearchgate.net This structural variability in the active site is a primary determinant of the enzyme's ability to bind and process different glucuronide substrates. nih.gov For instance, enzymes with more open and accessible active sites are generally more capable of hydrolyzing larger glucuronide conjugates.

The hydrolysis of glucuronides by GUS enzymes proceeds via a retaining SN2-like mechanism. nih.gov This reaction involves two key acidic residues within the enzyme's active site. In human β-glucuronidase, these have been identified as glutamic acid residues Glu540 (the nucleophile) and Glu451 (the acid/base catalyst). wikipedia.orgnih.gov A tyrosine residue, Tyr504, is also implicated in the catalytic process, potentially by stabilizing the nucleophile. wikipedia.org The corresponding catalytic residues in bacterial GUS enzymes, such as that from Escherichia coli, are also glutamic acid residues. nih.gov

The process begins with the protonation of the glycosidic oxygen by the acid/base catalyst, followed by a nucleophilic attack on the anomeric carbon by the other glutamic acid residue. This results in the cleavage of the glycosidic bond and the release of the aglycone (in this case, etonogestrel (B1671717) or its metabolite), while a glucuronyl-enzyme intermediate is formed. The subsequent hydrolysis of this intermediate regenerates the active enzyme and releases D-glucuronic acid.

The various isoforms of GUS enzymes exhibit a broad range of substrate specificities, a phenomenon often referred to as substrate promiscuity. This allows them to act on a wide variety of endogenous and xenobiotic glucuronides. The specificity is largely dictated by the structural characteristics of the active site, particularly the loop regions. nih.gov

While direct studies on the interaction between specific GUS isoforms and Etonogestrel beta-D-Glucuronide are limited, research on other steroid glucuronides provides valuable insights. For example, certain GUS isoforms show higher activity towards estrogen glucuronides. researchgate.net A study on the biotransformation of etonogestrel by fungi revealed that one of its hydroxylated metabolites, 6β-hydroxy-etonogestrel, acts as a potent inhibitor of β-glucuronidase, with an IC50 value of 13.97±0.12μM. nih.gov This finding is significant as it suggests that metabolites of etonogestrel can modulate the activity of the very enzymes responsible for its deconjugation, hinting at a complex feedback mechanism.

Table 1: Inhibitory Activity of an Etonogestrel Metabolite against β-Glucuronidase

| Compound | Target Enzyme | IC50 (µM) |

| 6β-hydroxy-etonogestrel | β-Glucuronidase | 13.97 ± 0.12 |

| D-saccharic acid 1,4-lactone (standard) | β-Glucuronidase | 45.75 ± 2.16 |

| Data from a study on the microbial transformation of etonogestrel. nih.gov |

Contributions of Microbiota-Derived GUS Enzymes

The gut microbiota represents a vast reservoir of GUS enzymes that can significantly impact the metabolic fate of orally administered and enterohepatically circulated drugs and their metabolites. nih.gov The collective activity of these microbial enzymes can lead to the reactivation of glucuronidated compounds, thereby influencing their systemic exposure and pharmacological effects.

To investigate the role of microbial enzymes in the deconjugation of compounds like this compound, various in vitro models are employed. These models are essential for determining the susceptibility of a glucuronide to bacterial hydrolysis and for understanding the kinetics of this process.

Commonly used in vitro models include:

Incubations with fecal slurries or extracts: This method utilizes the complex mixture of enzymes present in fecal samples from humans or preclinical species to provide a physiologically relevant assessment of deconjugation potential. mdpi.com

Cultures of specific bacterial strains: Isolating and culturing specific gut bacteria known to produce high levels of GUS allows for the characterization of individual enzyme contributions. nih.gov For example, strains of Escherichia coli and Clostridium have been shown to effectively degrade ethyl glucuronide. nih.gov

Purified or recombinant GUS enzymes: Using purified enzymes allows for detailed kinetic studies and the determination of substrate specificity for individual GUS isoforms. osti.gov

These models are crucial for predicting the extent of in vivo deconjugation and the potential for enterohepatic recirculation of a drug. For instance, studies using such models have demonstrated that experimental conditions like the pH of the buffer and the source of the fecal enzymes (species and individual) can significantly affect the rate of glucuronide hydrolysis. mdpi.com

Within the gut ecosystem, microbial glucuronidases play a significant ecological role. The hydrolysis of glucuronides is not merely a random enzymatic reaction but is part of the metabolic interplay between the host and its resident microbiota. For the bacteria, the cleavage of glucuronic acid provides a readily available carbon source for their growth and proliferation. nih.gov

This enzymatic activity creates a dynamic equilibrium where conjugated metabolites excreted by the host into the intestine can be deconjugated by the microbiota, leading to their reabsorption into the systemic circulation. researchgate.net This process, known as enterohepatic circulation, can prolong the half-life of a drug or its active metabolites. While the direct impact of this process on the pharmacokinetics of etonogestrel is not yet fully elucidated, the general principles of microbial deconjugation of steroid hormones suggest that it is a plausible and significant pathway. The conversion of glucocorticoids into progestins by gut bacteria further underscores the potential for microbial metabolism to influence steroid hormone profiles in the host. nih.gov

Modulation of Beta-Glucuronidase Activity

Identification and Characterization of Enzyme Inhibitors

The inhibition of gut microbial beta-glucuronidase represents a significant area of research, as it can prevent the reactivation of glucuronidated drugs and endogenous compounds, potentially reducing toxicity or altering hormone homeostasis. nih.gov While specific inhibitors for the deconjugation of this compound are not extensively documented, research on inhibitors of GUS in the context of other steroids and xenobiotics provides valuable insights.

Natural and Endogenous Inhibitors:

Estradiol (B170435): Research has indicated that the free form of estradiol can exert an inhibitory effect on the activity of Escherichia coli GUS. nih.gov This suggests a potential feedback mechanism where high levels of circulating estrogen could downregulate the enzyme responsible for its own reactivation in the gut, thereby helping to maintain hormonal balance. nih.gov

Natural Glucuronides: Certain natural glucuronides found in traditional Kampo medicines, such as baicalin, wogonoside, and glycyrrhizin, have been shown to inhibit beta-glucuronidase. nih.gov Their inhibitory potency was found to be comparable to that of saccharic acid 1,4-lactone, a known GUS inhibitor. nih.gov

Dietary Compounds: Foods rich in glucaric acid, such as apples, oranges, broccoli, and cabbage, can inhibit beta-glucuronidase. philly-im.com In the stomach, glucaric acid is converted to a metabolite that is a potent inhibitor of the enzyme. philly-im.comyoutube.com The supplement Calcium D-glucarate is a well-known inhibitor used for this purpose. philly-im.comvibrant-wellness.com

Synthetic and Drug-based Inhibitors:

Researchers have designed potent, selective, and non-lethal inhibitors of bacterial beta-glucuronidases to mitigate the gastrointestinal damage caused by certain drugs, like the anticancer agent irinotecan. nih.govpnas.org

A range of approved drugs containing piperazine (B1678402) and piperidine (B6355638) have been found to function as substrate-dependent GUS inhibitors. acs.org These compounds, which include medications for depression, infection, and cancer, appear to work by intercepting the catalytic intermediate of the enzyme. acs.org

The development of inhibitors that specifically target bacterial GUS without affecting the human form of the enzyme is a critical goal, as human beta-glucuronidase is essential for processes like the degradation of glycosaminoglycans. nih.gov

Environmental and Biochemical Factors Influencing GUS Activity

The activity of microbial beta-glucuronidase is highly variable and susceptible to a wide array of factors within the gut environment. These can be broadly categorized as biochemical and environmental influences.

Biochemical Factors:

pH: The pH of the gut environment is a critical determinant of GUS activity. The optimal pH for this enzyme varies significantly depending on the bacterial source. For instance, human liver β-glucuronidase has an optimal pH of 5.2, while the enzymes from gut bacteria such as E. coli, Bacteroides fragilis, and Faecalibacterium prausnitzii have optimal pH values of 7.4, 5.0, and 6.0, respectively. nih.govnih.gov This variability suggests that different regions of the gut may favor the GUS activity of different bacterial species. A lower colonic pH is generally associated with decreased beta-glucuronidase activity. youtube.com

Temperature: Like most enzymes, beta-glucuronidase activity is temperature-dependent. Studies have shown optimal temperatures for GUS from various sources, often around 37°C (human body temperature) or 40°C for certain fungal enzymes. researchgate.netresearchgate.net Deviations from the optimal temperature can lead to a gradual decline in enzyme activity. researchgate.net

Host Factors (Age, Sex, Genetics): Host characteristics significantly influence fecal GUS activity. Studies in mice have shown that age and sex can alter metabolic activity. philly-im.comacs.org For example, one study observed that in female mice, increasing age was linked to a significant reduction in β-glucuronidase activity, while in adult mice, males had significantly higher activity than females. nih.gov Human studies have also associated higher beta-glucuronidase activity with being male and older age. youtube.com Furthermore, genetic background and differences between species can lead to significant variations in enzymatic activity. philly-im.comacs.org

Environmental Factors:

Diet: Diet is a powerful modulator of the gut microbiome and, consequently, GUS activity. High-protein and high-fat diets have been shown to increase fecal beta-glucuronidase activity in rodents. oup.com Conversely, certain dietary components, like calcium, iron, and magnesium, have been associated with lower activity. youtube.com While some prebiotics (e.g., FOS-inulin) have been shown to have minimal impact on GUS activity, dietary choices that promote the growth of short-chain fatty acid-producing bacteria can help lower colonic pH and thereby reduce enzyme activity. youtube.comnih.gov

Antibiotics: The use of antibiotics can profoundly disrupt the gut microbiota and affect GUS activity. Following a course of antibiotics, beta-glucuronidase activity can remain at reduced levels for nearly two weeks after cessation of the treatment, which can impact the deconjugation and recirculation of compounds like etonogestrel. philly-im.comacs.org

Interactive Data Table: Factors Modulating Beta-Glucuronidase (GUS) Activity

Advanced Analytical Methodologies for Research on Etonogestrel Beta D Glucuronide

Chromatographic Separation Techniques

Effective separation of Etonogestrel (B1671717) beta-D-Glucuronide from its parent compound, etonogestrel, and other related metabolites in complex biological matrices is critical for accurate analysis. Liquid chromatography is the foremost technique for this purpose, while gas chromatography presents specific challenges.

Ultra-Performance Liquid Chromatography (UPLC) is a highly effective technique for the analysis of etonogestrel and its metabolites, offering significant advantages in terms of speed, resolution, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC). nih.gov UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for faster separations without compromising chromatographic efficiency.

For the analysis of etonogestrel and its conjugates, reverse-phase chromatography is standard. C18 columns, such as the Acquity UPLC BEH C18, are frequently employed due to their excellent retention and separation capabilities for steroid compounds. nih.govresearchgate.net The separation is typically achieved using a gradient elution mobile phase, commonly consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier such as formic acid to improve ionization for mass spectrometry detection. nih.govresearchgate.net The high resolving power of UPLC allows for the separation of etonogestrel from its deuterated internal standards and other endogenous components in biological samples like plasma or serum. nih.govconsensus.app The short run times, often under 5 minutes, make UPLC-based methods well-suited for high-throughput analysis in pharmacokinetic studies. nih.govnih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column | Acquity UPLC BEH C18 | nih.gov |

| Column (alternative) | Acquity UPLC HSS Cyano (50 x 2.1 mm, 1.8 µm) | consensus.app |

| Mobile Phase | Gradient of water and acetonitrile with 0.1% formic acid | nih.govresearchgate.net |

| Mobile Phase (alternative) | Gradient of acetonitrile and 2.0 mM ammonium (B1175870) trifluoroacetate | consensus.app |

| Flow Rate | 0.250 mL/min | consensus.appresearchgate.net |

| Run Time | Approximately 3.5 - 5.5 minutes | nih.govresearchgate.net |

| Detection | Tandem Mass Spectrometry (MS/MS) | nih.govnih.gov |

Gas Chromatography (GC) is a powerful analytical tool, particularly when coupled with mass spectrometry (GC-MS), for steroid analysis. nih.govnih.gov However, its application to the direct analysis of glucuronide conjugates like Etonogestrel beta-D-Glucuronide is severely limited. Several key considerations make this approach challenging:

Volatility and Thermal Stability: Glucuronide conjugates are highly polar, non-volatile, and thermally labile molecules. nih.gov Direct injection into a hot GC inlet would lead to decomposition rather than volatilization, preventing the intact molecule from reaching the analytical column.

Derivatization Requirement: To make steroid glucuronides amenable to GC analysis, a two-step chemical derivatization process is mandatory. nih.govnih.gov First, the conjugate must be hydrolyzed to cleave the glucuronic acid moiety, yielding the free etonogestrel. This is typically achieved through enzymatic hydrolysis (e.g., using β-glucuronidase). researchgate.net Second, the resulting free steroid, which still contains polar hydroxyl groups, must be derivatized to increase its volatility and thermal stability. mdpi.com Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common method for this purpose. mdpi.com

Complexity and Potential for Error: This multi-step sample preparation is time-consuming and introduces potential sources of analytical error, including incomplete hydrolysis or derivatization, and the formation of multiple derivative products. nih.govmdpi.com These factors can compromise the accuracy and reproducibility of the quantification.

Due to these significant challenges, GC-MS is not the preferred method for analyzing intact glucuronide conjugates. Instead, analytical approaches that can directly measure the conjugate, such as LC-MS/MS, are favored. nih.govplos.org

Mass Spectrometry (MS)-Based Detection and Identification

Mass spectrometry is the definitive tool for the detection and structural confirmation of this compound. Its high sensitivity and specificity are essential for identifying and quantifying the metabolite in complex biological fluids.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying low-level analytes like etonogestrel and its metabolites in biological matrices. plos.orgmdpi.com This technique combines the superior separation capabilities of UPLC with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov

In a typical LC-MS/MS workflow, the column effluent is introduced into an electrospray ionization (ESI) source, which generates gas-phase ions of the analytes. The analysis is often performed in positive ionization mode for etonogestrel. nih.govconsensus.app The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (parent ion) for the analyte is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion (daughter ion) is monitored in the third quadrupole (Q3). nih.govplos.org This precursor-to-product ion transition is highly specific to the target molecule, minimizing interference from other compounds in the matrix and providing excellent sensitivity. researchgate.net For etonogestrel, a common transition monitored is from the protonated molecule [M+H]⁺. nih.govconsensus.app

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Mode | Reference |

|---|---|---|---|---|

| Etonogestrel (Quantification) | 325.2 | 109.1 | Positive | nih.gov |

| Etonogestrel (Confirmation) | 325.2 | 147.1 | Positive | nih.gov |

| Etonogestrel (Alternative) | 325.2 | 257.2 | Positive | consensus.appresearchgate.net |

| Etonogestrel-d7 (Internal Standard) | 332.2 | 263.2 | Positive | consensus.appresearchgate.net |

High-Resolution Mass Spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, provides highly accurate mass measurements. This capability is invaluable for the structural elucidation of unknown metabolites. While specific HRMS studies on this compound are not widely published, the methodology is standard for metabolite identification. HRMS can determine the elemental composition of a molecule based on its exact mass, allowing for the confident identification of a metabolite by comparing the measured mass to the theoretical mass of a proposed structure. This technique is crucial for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental compositions.

The fragmentation of glucuronide conjugates in tandem mass spectrometry follows predictable pathways, which are instrumental in their identification. When analyzing by MS/MS, steroid glucuronides exhibit characteristic fragmentation patterns. nih.gov

In negative ion mode, the deprotonated molecule [M-H]⁻ of the glucuronide conjugate is often selected as the precursor ion. vtt.fi Upon collision-induced dissociation (CID), the most characteristic fragmentation is the neutral loss of the glucuronic acid moiety (C₆H₈O₆, mass = 176.0321 Da). uab.edu This results in a product ion corresponding to the deprotonated aglycone (the parent steroid). uab.eduuab.edu This neutral loss of 176 Da is a diagnostic marker for the presence of a glucuronide conjugate. uab.eduresearchgate.net

For this compound (C₂₈H₃₆O₈, Molecular Weight: 500.59), the deprotonated molecule [M-H]⁻ would have an m/z of 499.58. The characteristic neutral loss would produce a fragment ion at m/z 323.5, corresponding to the deprotonated etonogestrel aglycone. Further fragmentation of the glucuronic acid itself can also occur, yielding characteristic ions at m/z 113 and 75, but the neutral loss of the entire group is the most prominent feature. researchgate.net In positive ion mode, fragmentation can also be diagnostic, often involving the loss of the glucuronic acid group and subsequent fragmentation of the steroid core. nih.gov

Spectroscopic Characterization Techniques

The structural elucidation and quantification of this compound rely on advanced spectroscopic techniques. These methods are crucial for confirming the identity of the metabolite and for developing assays to study its interaction with enzymes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for the unequivocal structural confirmation of this compound. Through one-dimensional (¹H, ¹³C) and two-dimensional (e.g., HSQC, HMBC) NMR experiments, the precise connectivity of atoms within the molecule can be determined, confirming both the structure of the steroidal aglycone (etonogestrel) and the attachment and configuration of the glucuronic acid moiety.

In ¹H NMR spectroscopy, key diagnostic signals would include the anomeric proton of the β-D-glucuronide, which typically appears as a doublet in a specific chemical shift range (around 4.4-4.6 ppm) with a coupling constant (J-value) characteristic of a β-anomeric configuration. nih.gov Other distinct signals would correspond to the protons of the etonogestrel core, such as the ethynyl (B1212043) proton and the ethyl group protons. researchgate.net

¹³C NMR spectroscopy provides complementary information, with characteristic chemical shifts for the carbonyl carbon (C3), the quaternary carbons of the steroid skeleton, and the carbons of the glucuronic acid residue, including the anomeric carbon (C-1'). researchgate.netnih.gov The combination of ¹H and ¹³C NMR data allows for a complete assignment of the molecule's structure. nih.gov While specific spectral data for this compound is not publicly cataloged, the table below provides representative chemical shifts based on known values for steroid glucuronides and the etonogestrel structure.

Interactive Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Use the dropdown menu to select the nucleus and view typical chemical shift ranges for key functional groups.

| Assignment | Typical Chemical Shift (ppm) | Description |

|---|

Spectrophotometric and Fluorometric Assays for Enzyme Activity

Spectrophotometric and fluorometric assays are fundamental for studying the kinetics of enzymes that metabolize this compound, primarily β-glucuronidase. covachem.com These assays are highly sensitive and suitable for high-throughput screening. nih.govresearchgate.net

Fluorometric Assays: These assays commonly use a substrate that becomes fluorescent upon enzymatic cleavage. A widely used substrate for β-glucuronidase is 4-methylumbelliferyl-β-D-glucuronide (MUG). wikipedia.org In the presence of β-glucuronidase, MUG is hydrolyzed to 4-methylumbelliferone (B1674119) (4-MU), a highly fluorescent product, and glucuronic acid. The rate of the reaction can be monitored in real-time by measuring the increase in fluorescence intensity (typically at an excitation wavelength of ~330-350 nm and an emission wavelength of ~450 nm). whiterose.ac.uk This method is sensitive enough to detect enzyme activity as low as one microunit (µU).

Spectrophotometric Assays: These assays operate on a similar principle but result in a product that absorbs light (a chromophore). A common substrate is p-nitrophenyl-β-D-glucuronide (PNPG). When hydrolyzed by β-glucuronidase, it releases p-nitrophenol, which, under alkaline conditions, forms a yellow-colored p-nitrophenolate ion that can be quantified by measuring its absorbance at approximately 405 nm.

While these assays use model substrates, they can be adapted to study the interaction of an enzyme with a non-chromogenic or non-fluorogenic substrate like this compound through competitive inhibition experiments. By measuring the activity of β-glucuronidase on a substrate like MUG or PNPG in the presence of varying concentrations of this compound, one can determine the inhibitory potential (e.g., Ki) of the target compound.

Sample Preparation and Extraction Protocols for Conjugated Metabolites

The analysis of conjugated metabolites such as this compound from complex biological matrices like plasma or urine requires robust sample preparation to remove interferences and concentrate the analyte.

Enzymatic Hydrolysis Pre-treatment for Aglycone Analysis

For many analytical applications, particularly those involving gas chromatography or certain liquid chromatography-mass spectrometry (LC-MS/MS) methods, it is preferable to analyze the parent aglycone, etonogestrel, rather than the intact glucuronide conjugate. This requires a pre-treatment step to cleave the glucuronide bond. Enzymatic hydrolysis is the most common and specific method for this purpose. covachem.com

The procedure involves incubating the biological sample with a β-glucuronidase enzyme preparation. nih.govsigmaaldrich.com Enzymes from various sources are used, including Helix pomatia, bovine liver, and Escherichia coli. nih.govsigmaaldrich.com The choice of enzyme can be critical, as activity and specificity towards different steroid glucuronides can vary. nih.gov

Key parameters for the hydrolysis reaction must be optimized:

pH: β-glucuronidase enzymes typically have an optimal pH in the acidic to neutral range, often between 4.0 and 6.8. sigmaaldrich.comnih.gov

Temperature: Incubation is generally carried out at elevated temperatures, commonly ranging from 37°C to 60°C, to accelerate the reaction. sigmaaldrich.comnih.gov

Incubation Time: The time required for complete hydrolysis can range from 1 to 24 hours, depending on the enzyme concentration, temperature, and the specific substrate. nih.govnih.gov

Inhibitors: Biological samples like urine can contain inhibitors of β-glucuronidase, which may need to be removed prior to hydrolysis, for instance by using a preliminary solid-phase extraction step. nih.gov The use of a β-glucuronidase inhibitor, such as saccharo-1,4-lactone, is crucial during sample collection and extraction if the goal is to measure the intact conjugate, to prevent ex vivo hydrolysis by endogenous enzymes. nih.gov

Solid-Phase Extraction and Liquid-Liquid Extraction Optimization

To isolate this compound (as the intact conjugate) or etonogestrel (after hydrolysis) from the biological matrix, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are the two most prevalent techniques. nih.govlabmanager.com

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For the extraction of the relatively nonpolar etonogestrel aglycone, solvents like dichloromethane (B109758) or mixtures of chloroform (B151607) and isopropanol (B130326) are effective. nih.govnih.gov Optimization involves selecting an appropriate solvent system and adjusting the pH of the aqueous phase to ensure the analyte is in a neutral, more extractable form. While versatile, LLE can be labor-intensive, consume large volumes of organic solvents, and is prone to the formation of emulsions. nih.govbiotage.com

Solid-Phase Extraction (SPE): SPE has become the preferred method for its efficiency, selectivity, and potential for automation. labmanager.comnih.gov The technique involves passing the liquid sample through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while interferences are washed away. The purified analyte is then eluted with a small volume of a strong solvent. labmanager.com

Optimization of SPE involves several factors:

Sorbent Selection: For steroid glucuronides, which possess both lipophilic (steroid) and hydrophilic (glucuronide) parts, hydrophilic-lipophilic balanced (HLB) polymeric sorbents are often highly effective. nih.govnih.gov Traditional C18 (octadecylsilyl) silica (B1680970) is also used, particularly for the less polar aglycone. nih.gov Mixed-mode ion-exchange sorbents can provide additional selectivity for the charged glucuronide moiety. sigmaaldrich.com

Wash and Elution Solvents: A multi-step process is optimized, starting with conditioning the sorbent, loading the sample, washing away interferences with a weak solvent, and finally eluting the analyte with a strong organic solvent like methanol, acetone, or acetonitrile. nih.govnih.gov The concentration and composition of these solvents are fine-tuned to maximize recovery and purity.

Interactive Table 2: Comparison of LLE and SPE for Etonogestrel/Metabolite Extraction Select a parameter from the dropdown menu to compare Liquid-Liquid Extraction and Solid-Phase Extraction.

Environmental Occurrence and Biotransformation Studies

Detection in Environmental Matrices

Direct monitoring data for Etonogestrel (B1671717) beta-D-Glucuronide in the environment is scarce. However, the presence of its parent compound, etonogestrel, in wastewater effluents and surface waters suggests a potential environmental load of the glucuronide metabolite.

Wastewater treatment plants (WWTPs) are primary conduits for pharmaceuticals and their metabolites into the environment. researchgate.netmdpi.com While specific studies on Etonogestrel beta-D-Glucuronide are limited, research has confirmed the presence of the parent compound, etonogestrel, in WWTP effluents. A Europe-wide monitoring survey listed etonogestrel as a progestin used in hormonal contraceptives that is relevant for monitoring in WWTP effluents. europa.eu The incomplete removal of synthetic progestins like etonogestrel during wastewater treatment is a known issue. nih.govnih.gov It is plausible that this compound is also present in these effluents, as conjugated steroids can be more water-soluble and may pass through treatment systems.

The presence of etonogestrel has been noted in aquatic environments, which are receiving bodies for WWTP effluent. nih.gov Studies have shown that synthetic progestins can be detected in surface waters at concentrations in the ng/L range. nih.gov For instance, research on the effects of etonogestrel on aquatic life has used environmentally relevant concentrations, highlighting the concern of its presence in these ecosystems. nih.gov

There is a general lack of data on the occurrence of etonogestrel and its glucuronide in terrestrial ecosystems. Monitoring in these environments is less common compared to aquatic systems. e3s-conferences.orgresearchgate.net However, the application of biosolids from WWTPs to land could be a potential pathway for the introduction of these compounds into terrestrial environments. nih.gov

Environmental Degradation and Transformation Pathways

The environmental fate of this compound is intrinsically linked to its potential to degrade and transform, particularly through microbial processes.

Activated sludge in WWTPs contains a diverse microbial community capable of transforming a wide range of organic compounds, including steroids. nih.govacs.org Studies on synthetic progestins have shown that their biotransformation in activated sludge can be a significant removal pathway. nih.govresearchgate.net For 19-nortestosterone derivatives like etonogestrel, observed transformation reactions include hydrogenation or dehydrogenation of the A-ring and hydroxylations. nih.gov The molecular structure of the steroid plays a crucial role in its degradability, with some synthetic progestins being more resistant to biotransformation than natural hormones like progesterone (B1679170). researchgate.net While specific data on the biotransformation of this compound is not available, it is likely subject to microbial action within activated sludge systems.

A significant concern regarding steroid glucuronides in the environment is their potential for deconjugation, a process where the glucuronic acid moiety is cleaved, reverting the compound to its parent, hormonally active form. nih.gov This enzymatic cleavage can be mediated by bacterial β-glucuronidases present in wastewater and the wider environment. This deconjugation can effectively increase the concentration of the active pharmaceutical compound in the environment. nih.gov Therefore, the presence of this compound in aquatic systems could act as a reservoir for the release of the potent progestin etonogestrel.

The environmental fate of steroid glucuronides can vary depending on the parent steroid and the specific environmental conditions. Generally, glucuronides are more water-soluble than their parent compounds, which affects their partitioning in aquatic systems. nih.gov However, the primary determinant of their environmental impact is often their stability and the potential for deconjugation.

Synthetic steroids, including progestins, are often designed to be more resistant to metabolic degradation than their natural counterparts. nih.gov This increased stability can translate to greater persistence in the environment. umweltbundesamt.de For example, studies comparing the degradation of various synthetic progestins in activated sludge have shown a range of half-lives, indicating that structural differences significantly influence their environmental fate. nih.govresearchgate.net While natural steroids are generally considered biodegradable, synthetic modifications can hinder this process. umweltbundesamt.de

The table below summarizes the reported concentrations of etonogestrel and other synthetic progestins in wastewater, which can infer the potential presence of their glucuronidated metabolites.

| Compound | Matrix | Concentration Range (ng/L) | Location |

| Etonogestrel | WWTP Effluent | Not specified, but monitored | Europe europa.eu |

| Levonorgestrel | Predicted WWTP Effluent | 0.2 - 0.6 | Australia researchgate.netnih.gov |

| 17α-ethinylestradiol | WWTP Effluent | up to 2 | Australia researchgate.net |

| Dienogest | WWTP Effluent | <0.3 - <1.0 | Germany umweltbundesamt.de |

| Cyproterone acetate | WWTP Effluent | <0.9 | Germany umweltbundesamt.de |

In Vitro and Mechanistic Biochemical Research

Receptor Interaction Studies in Model Systems

The biological activity of steroid hormones and their synthetic analogues is largely determined by their affinity for specific intracellular receptors. Glucuronidation, a common metabolic pathway for steroids, generally leads to a significant reduction or complete loss of receptor binding affinity and biological activity.

Binding Affinity to Steroid Hormone Receptors

Direct experimental data on the binding affinity of Etonogestrel (B1671717) beta-D-Glucuronide for steroid hormone receptors—including progesterone (B1679170), estrogen, and androgen receptors—are not extensively documented in publicly available literature. However, based on the established principles of steroid hormone metabolism, the addition of a bulky, hydrophilic glucuronide moiety to the etonogestrel molecule is expected to sterically hinder its interaction with the ligand-binding domain of these receptors.

Etonogestrel itself exhibits a high affinity for the progesterone receptor, which is fundamental to its contraceptive efficacy. drugbank.com It is this binding that initiates a cascade of events leading to the inhibition of ovulation. drugbank.com In contrast, its glucuronidated form is generally considered to be a biologically inactive metabolite. This assumption is supported by broader research on steroid glucuronides, which are typically viewed as detoxification products destined for elimination.

Recent in silico docking studies have, however, suggested that some steroid hormone glucuronides may interact with the MD-2 component of the Toll-like receptor 4 (TLR4) complex. nih.gov While this research did not specifically include Etonogestrel beta-D-Glucuronide, it opens a potential avenue for future investigation into the immunomodulatory roles of steroid metabolites.

| Compound | Progesterone Receptor Affinity | Estrogen Receptor Affinity | Androgen Receptor Affinity | Evidence Level |

|---|---|---|---|---|

| Etonogestrel (Parent Compound) | High | No evidence of affinity drugbank.com | Low/Negligible | Direct Experimental Data drugbank.com |

| This compound | Presumed Negligible | Presumed Negligible | Presumed Negligible | Inferred from General Principles of Steroid Glucuronidation |

Post-Receptor Signaling Pathways

Consistent with the presumed lack of significant binding to steroid hormone receptors, there is no available research detailing any modulation of post-receptor signaling pathways by this compound. The downstream effects of steroid receptor activation, such as gene transcription and protein synthesis modulation, are not considered to be influenced by this metabolite.

Cellular Transport and Permeability Studies

The physicochemical properties of this compound, particularly its increased hydrophilicity compared to the parent compound, dictate its cellular transport and permeability characteristics. Generally, glucuronide and sulfate (B86663) conjugates of drugs have limited passive cell membrane permeability and rely on transport proteins for their distribution and excretion. nih.gov

The transport of steroid glucuronides is a complex process involving a variety of uptake and efflux transporters. While specific transporters for this compound have not been definitively identified, it is likely to be a substrate for members of the organic anion transporter (OAT and OATP) families for uptake into cells, and multidrug resistance-associated proteins (MRPs) and breast cancer resistance protein (BCRP) for efflux. nih.gov These transporters are crucial for the movement of conjugated metabolites into the bile and urine for elimination from the body. nih.gov

| Transporter Family | Transporter Examples | General Function | Likely Role in this compound Disposition |

|---|---|---|---|

| Organic Anion Transporters (OATs/OATPs) | OAT1, OAT3, OATP1B1, OATP1B3 | Uptake into liver and kidney cells | Potential mediation of hepatic and renal uptake |

| Multidrug Resistance-Associated Proteins (MRPs) | MRP2, MRP3, MRP4 | Efflux into bile, urine, and intestinal lumen | Potential mediation of biliary and urinary excretion |

| Breast Cancer Resistance Protein (BCRP) | BCRP (ABCG2) | Efflux into bile, urine, and intestinal lumen | Potential mediation of biliary and urinary excretion |

Interactions with Other Endogenous Pathways

Influence on Other Phase I and Phase II Enzyme Activities

There is a lack of direct evidence from in vitro studies on the potential of this compound to inhibit or induce the activity of other Phase I (e.g., cytochrome P450 enzymes) or Phase II (e.g., UGTs, sulfotransferases) enzymes. Generally, glucuronidated metabolites are not potent enzyme modulators. The primary interaction with these enzymatic pathways is the formation of this compound from etonogestrel, a process catalyzed by UDP-glucuronosyltransferases (UGTs).

Modulation of Cellular Biochemical Processes

Beyond receptor-mediated signaling, there is no significant body of research to suggest that this compound directly modulates other cellular biochemical processes. As it is considered an inactive metabolite, its role is largely confined to being a product of etonogestrel metabolism that is subsequently eliminated from the body.

Theoretical and Computational Approaches in Glucuronide Research

Molecular Modeling of Enzyme-Substrate and Enzyme-Inhibitor Interactions

Molecular modeling has become an indispensable tool for visualizing and understanding the complex interactions between small molecules and biological macromolecules like enzymes. For glucuronide research, it offers a window into the mechanisms of formation and cleavage catalyzed by UDP-glucuronosyltransferases (UGTs) and β-glucuronidases (GUS).

Docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a ligand, such as a steroid, binds to the active site of an enzyme and to observe the stability and conformational changes of the resulting complex over time.

Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a vast number of possible conformations and orientations of the ligand within the enzyme's binding pocket and scoring them based on energy functions. For UGT enzymes, docking studies help to understand the molecular-level interactions that determine substrate selectivity. researchgate.net For instance, homology models of human UGT1A enzymes have been constructed and used to dock various compounds, revealing key differences in their active sites that can be exploited for designing selective substrates. nih.gov While specific docking studies featuring Etonogestrel (B1671717) beta-D-Glucuronide are not prominent in publicly available literature, research on similar steroid molecules like progesterone (B1679170) has utilized these methods to investigate binding affinity with target receptors. researchgate.net Such studies provide a framework for how etonogestrel and its glucuronide could be modeled.

Molecular Dynamics (MD) Simulations build upon the static snapshots provided by docking. MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing a detailed view of the flexibility and structural dynamics of the enzyme-ligand complex. mdpi.comfrontiersin.org This method can elucidate the stability of binding, identify key amino acid residues involved in the interaction, and calculate binding free energies. researchgate.netfrontiersin.org For example, MD simulations have been used to confirm the stability of natural steroids docked into the progesterone receptor, supporting the initial docking results. researchgate.net In the context of UGTs, MD simulations could be applied to understand how Etonogestrel beta-D-Glucuronide is recognized and processed by specific isoforms or how it interacts with bacterial β-glucuronidases in the gut, which are known to deconjugate estrogen glucuronides. nih.gov

Quantum Chemical Calculations for Compound Reactivity and Stability

Quantum chemical calculations are used to investigate the electronic structure, stability, and reactivity of molecules based on the principles of quantum mechanics. These methods can predict properties like charge distribution, bond energies, and reaction pathways, which are difficult to measure experimentally.

For glucuronides, these calculations are particularly useful for assessing the stability of the glycosidic bond. The reactivity and stability of glucuronide conjugates are influenced by both electronic and steric features of the parent molecule. nih.gov Studies on acyl glucuronides, for example, have shown that their chemical reactivity, which can lead to intramolecular migration and covalent binding to proteins, is related to the electronic properties of the carbonyl carbon atom. nih.govnih.gov

While this compound is an ether glucuronide, not an acyl glucuronide, the same principles apply. Quantum chemical calculations could be employed to:

Determine the partial atomic charges on the etonogestrel and glucuronic acid moieties to identify sites susceptible to nucleophilic or electrophilic attack.

Model the transition state of the glucuronidation reaction by UGTs, providing insight into the catalytic mechanism.

Calculate the energy barrier for the hydrolysis of the glycosidic bond by β-glucuronidase, helping to understand its metabolic stability.

Currently, specific quantum chemical studies on this compound are not widely published. However, the application of these methods to other complex metabolites provides a strong precedent for their potential use in elucidating the physicochemical properties of this compound.

Metabolomic Data Science and Network Analysis

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, generates vast datasets that require sophisticated computational tools for analysis. Data science and network analysis are crucial for interpreting these complex datasets, identifying metabolites, and understanding their roles in biological systems.

The "glucuronidome" refers to the complete set of glucuronidated metabolites in a biological system. Untargeted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a primary analytical technique used for mapping the glucuronidome. wur.nl This approach aims to detect and measure as many metabolites as possible in a sample without pre-selecting specific targets.

The process involves:

Sample Analysis: Biological samples, such as urine or plasma, are analyzed by LC-MS/MS to generate complex chromatograms and mass spectra. nih.govcapes.gov.br

Data Processing: Computational software is used to detect peaks, align chromatograms, and extract features (characterized by retention time, mass-to-charge ratio, and intensity).

Metabolite Identification: The detected features are then matched against spectral libraries and databases to tentatively identify the compounds, including glucuronide conjugates. wur.nl

This technique has been successfully applied to profile steroid conjugates in urine, revealing that metabolites are conjugated to varying extents with glucuronic acid or sulfuric acid, and that these ratios can change with age. nih.gov While specific glucuronidome mapping studies that explicitly identify this compound are not detailed in the literature, this methodology represents a powerful tool for discovering and quantifying it alongside other metabolites in relevant biological samples.

A major challenge in untargeted metabolomics is the annotation and identification of the thousands of features detected. Computational tools are essential for this task. For glucuronidated metabolites, specific patterns can be recognized. The addition of a glucuronic acid moiety (C₆H₈O₆) results in a characteristic mass shift of +176.0321 Da from the parent molecule. Software can screen raw data for this neutral loss, aiding in the identification of potential glucuronides.

Furthermore, machine learning and pattern recognition algorithms are used to analyze the resulting metabolite profiles. These methods can identify clusters of metabolites that change in response to a particular state (e.g., drug administration) and build predictive models. nih.gov For example, a study on the pregnancy metabolome identified Estriol-16-Glucuronide as part of a steroid cluster that changed dynamically throughout gestation. nih.gov Similar approaches could be used to analyze the metabolic profile following etonogestrel administration to understand the formation and clearance of its glucuronide conjugate in relation to other metabolic pathways.

Predictive Models for Metabolic Pathways and Environmental Behavior

Computational models that can predict the metabolic fate and potential environmental impact of compounds are of growing importance.

Metabolic Pathway Prediction: Etonogestrel is known to be metabolized in the liver, primarily by cytochrome P450 isoenzyme 3A4 (CYP3A4), through reactions including hydroxylation, followed by sulfate (B86663) and glucuronide conjugation. drugbank.com Pharmacogenomic studies have further identified that genetic variants in enzymes like CYP3A7 can influence etonogestrel concentrations, highlighting the complexity of its metabolism. researchgate.netnih.gov

Machine learning models are being developed to predict the metabolic pathways of compounds based on their chemical structure. mdpi.com These models are trained on large datasets of known metabolic reactions and can predict the likelihood of a compound being a substrate for a particular enzyme or belonging to a specific pathway category. mdpi.com For this compound, such models could potentially predict:

Which specific UGT isoforms are most likely responsible for its formation.

Its potential for further metabolism or interaction with other metabolic pathways.

The impact of genetic variations on its formation and clearance rates. nih.gov

Environmental Behavior Prediction: There is currently limited information in the reviewed literature regarding the environmental fate and behavior of this compound. Predictive models, often known as Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models, could be developed to estimate its environmental properties, such as water solubility, soil sorption, and biodegradability, based on its molecular structure. These models are crucial for assessing the potential environmental risk of pharmaceutical compounds and their metabolites excreted into the environment.

Future Directions and Research Gaps in Etonogestrel Beta D Glucuronide Studies

Development of Advanced Analytical Tools for Conjugate Detection

The accurate detection and quantification of Etonogestrel (B1671717) beta-D-Glucuronide in various biological and environmental matrices are paramount. Current analytical methods often rely on the enzymatic hydrolysis of the glucuronide conjugate followed by the measurement of the parent compound, etonogestrel. wada-ama.org This approach, however, can be limited by incomplete hydrolysis and does not provide direct information on the conjugate itself. wada-ama.orgmdpi.com

Future research should focus on the development of direct analytical methods for Etonogestrel beta-D-Glucuronide. Advanced techniques such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) have shown promise for the direct analysis of steroid glucuronides without the need for hydrolysis, offering high sensitivity and rapid analysis. vtt.fi Further refinement of such methods, including the development of specific antibodies and immunoassays for this compound, would significantly enhance our ability to detect and quantify this important metabolite.

Moreover, the application of high-resolution mass spectrometry (HRMS) can aid in the identification of novel and unexpected metabolites of etonogestrel, including various glucuronide isomers. wada-ama.org The development of screening methods based on direct detection of phase II metabolites using liquid chromatography coupled to tandem mass spectrometry with high-resolution instruments will improve the detection capabilities of synthetic steroids. wada-ama.org

Table 1: Comparison of Analytical Techniques for Steroid Glucuronide Detection

| Technique | Advantages | Disadvantages |

| Gas Chromatography-Mass Spectrometry (GC-MS) | High sensitivity and specificity for the parent steroid after hydrolysis. ontosight.ainih.gov | Requires deconjugation and derivatization, which can be inefficient and introduce artifacts. nih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Allows for direct analysis of glucuronide conjugates, high sensitivity and specificity. vtt.fiontosight.ai | Matrix effects can influence ionization and quantification. |

| Ultra-High-Performance Supercritical Fluid Chromatography-Tandem Mass Spectrometry (UHPSFC-MS/MS) | Offers better sensitivity than UHPLC-MS/MS for some steroid conjugates and is considered a "green" technology. researchgate.net | Requires specialized instrumentation and expertise. |

| High-Resolution Mass Spectrometry (HRMS) | Enables the identification of unknown metabolites and provides high mass accuracy. wada-ama.org | Data analysis can be complex and time-consuming. |

Innovations in Biocatalytic Synthesis and Production

The synthesis of this compound is essential for its use as a reference standard in analytical studies and for in-depth biological investigations. Chemical synthesis can be complex and may result in a mixture of isomers. Biocatalytic synthesis, utilizing enzymes such as UDP-glucuronosyltransferases (UGTs), offers a more specific and potentially more efficient route to produce the desired glucuronide. researchgate.net

UGTs are a superfamily of enzymes that catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to a wide range of substrates, including steroids. benthamdirect.comwikipedia.org The UGT2B subfamily, in particular, is known to be active in the glucuronidation of steroids. benthamdirect.comwikipedia.org Future research should focus on identifying and characterizing the specific UGT isoforms responsible for the glucuronidation of etonogestrel. This knowledge can then be applied to develop optimized biocatalytic processes for the production of this compound.

Protein engineering and enzyme evolution techniques can be employed to enhance the activity, stability, and substrate specificity of these UGTs, leading to more efficient and cost-effective production methods. researchgate.net The development of whole-cell biocatalysts expressing the desired UGTs could further simplify the production process.

Comprehensive Characterization of Environmental Transformation Products and Pathways

Future research must focus on a comprehensive characterization of the environmental transformation products of this compound. This includes identifying the microorganisms and enzymes responsible for its degradation and elucidating the complete transformation pathways. Studies have shown that fungi, such as Cunninghamella species, can metabolize etonogestrel into various hydroxylated and epoxy derivatives. nih.govaub.edu.lb It is crucial to investigate whether this compound undergoes similar or different transformation pathways in environmentally relevant microbial communities.

Understanding the environmental fate of this conjugate is essential for accurate ecological risk assessment and for developing strategies to mitigate the environmental impact of synthetic progestins. nih.govresearchgate.net

Deeper Mechanistic Understanding of Host-Microbe Interactions in Conjugate Metabolism

The gut microbiome plays a significant role in the metabolism of various drugs and endogenous compounds, including steroid hormones. biorxiv.orgnih.gov Microbial β-glucuronidases can cleave glucuronide conjugates, leading to the reabsorption of the parent compound through enterohepatic circulation. nih.govresearchgate.net This process can significantly affect the pharmacokinetics and bioavailability of drugs.

A deeper mechanistic understanding of the interactions between the host and the gut microbiota in the metabolism of this compound is a critical area for future research. It is important to identify the specific gut bacterial species and their β-glucuronidase enzymes that are capable of deconjugating this compound. Studies have shown that bacteria from major gut phyla, including Firmicutes and Bacteroidetes, possess β-glucuronidase activity. ucc.ie

Furthermore, investigating how factors such as diet, age, and disease state influence the composition and activity of the gut microbiota, and consequently the metabolism of this compound, is crucial. ucc.iefrontiersin.org This knowledge could lead to personalized medicine approaches, where an individual's microbiome could be considered to optimize drug therapy.

Integration of Multi-Omics Data for Systems-Level Insights into Glucuronidation and Deconjugation

To gain a holistic understanding of the complex processes of glucuronidation and deconjugation of etonogestrel, the integration of multi-omics data is essential. This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to provide a systems-level view of the biological pathways involved. acs.orgmedrxiv.org

For instance, transcriptomic and proteomic studies can identify the specific UGT isoforms and transport proteins that are upregulated or downregulated in response to etonogestrel exposure in different tissues. nih.gov Metabolomic analyses can provide a comprehensive profile of all the metabolites of etonogestrel, including its glucuronide conjugates and their downstream products, in various biological fluids and tissues. vtt.fi

By integrating these datasets, researchers can build predictive models of etonogestrel metabolism and identify key regulatory nodes in the glucuronidation and deconjugation pathways. acs.orgnih.gov This systems-level understanding will be invaluable for predicting inter-individual variability in drug response, identifying potential drug-drug interactions, and developing novel therapeutic strategies.

Table 2: Key Enzymes and Transporters in Steroid Glucuronidation

| Category | Name | Function |

| Enzymes | UDP-Glucuronosyltransferases (UGTs) | Catalyze the conjugation of glucuronic acid to steroids. benthamdirect.comresearchgate.net |

| β-Glucuronidases | Hydrolyze glucuronide conjugates, releasing the parent steroid. nih.govresearchgate.net | |

| Transporters | Multidrug Resistance-Associated Proteins (MRPs) | Efflux glucuronide conjugates from cells. rsc.org |

Q & A

Basic Research Questions

Q. What analytical techniques are commonly used to quantify Etonogestrel beta-D-Glucuronide in biological matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard due to its high sensitivity and specificity. For instance, ethyl glucuronide, a structurally similar compound, is quantified using UPLC-MS/MS with a detection limit of 0.1 µg/L . For this compound, reverse-phase chromatography with C18 columns (e.g., MCI GEL® CHP20P) is recommended for separation, followed by negative-ion electrospray ionization (ESI) for MS detection . Validate methods using internal standards like deuterated analogs to correct for matrix effects.

Q. How does enzymatic hydrolysis assist in distinguishing conjugated and unconjugated forms of Etonogestrel?

- Methodological Answer : Beta-glucuronidase enzymes (e.g., from E. coli) hydrolyze the glucuronide bond, releasing free Etonogestrel. Optimize hydrolysis by adjusting pH (4.5–5.0), temperature (37°C), and incubation time (2–4 hours). Post-hydrolysis, quantify the liberated aglycone using LC-MS and compare to untreated samples to determine conjugation efficiency. Note that enzyme purity is critical to avoid non-specific hydrolysis; commercial kits often include inhibitors for sulfatases .

Q. What metabolic pathways involve this compound?

- Methodological Answer : Glucuronidation occurs primarily in the liver via UDP-glucuronosyltransferases (UGTs), specifically UGT2B7 and UGT2B17 isoforms. Post-conjugation, the metabolite is excreted into bile or systemic circulation. To study pathway dynamics, use hepatocyte models or recombinant UGT enzymes with LC-MS-based metabolite profiling. Cross-reference with KEGG pathways (e.g., "Pentose and glucuronate interconversions") to contextualize its role in phase II metabolism .

Advanced Research Questions

Q. How can researchers resolve discrepancies in glucuronide quantification between immunoassays and chromatographic methods?

- Methodological Answer : Immunoassays (e.g., ELISA) may cross-react with structurally related glucuronides, leading to false positives. Validate findings using orthogonal methods:

- Step 1 : Perform immunoassay screening with anti-glucuronide antibodies.

- Step 2 : Confirm positives via LC-MS/MS, using fragmentation patterns (e.g., m/z transitions for glucuronide-specific ions).

- Step 3 : Address matrix effects by spiking blank matrices with known concentrations and calculating recovery rates .

Q. What experimental design considerations are critical for in vivo pharmacokinetic studies of this compound?

- Methodological Answer :

- Dosing : Administer Etonogestrel intravenously and orally to assess first-pass metabolism. Use radiolabeled (³H or ¹⁴C) compounds for mass balance studies.

- Sampling : Collect plasma, urine, and bile at staggered intervals (0–72 hours) to capture absorption, distribution, and excretion phases.

- Data Analysis : Apply non-compartmental modeling (e.g., WinNonlin) to calculate AUC, Cmax, and t1/2. Compare glucuronide-to-parent ratios to infer UGT activity .

Q. How can researchers optimize β-glucuronidase-based assays to avoid interference from endogenous inhibitors?

- Methodological Answer : Endogenous inhibitors (e.g., saccharic acid 1,4-lactone) in biological samples can reduce hydrolysis efficiency. Mitigate this by:

- Sample Pretreatment : Dilute samples 1:10 with buffer (pH 5.0) to dilute inhibitors.

- Enzyme Boosting : Add pure β-glucuronidase (≥10,000 U/mL) and incubate with shaking to enhance reaction kinetics.

- Control Experiments : Include a "no enzyme" control to quantify background hydrolysis and a "spiked recovery" control to validate inhibitor removal .

Data Contradiction & Validation

Q. How should conflicting data on this compound’s stability in different storage conditions be addressed?

- Methodological Answer : Stability discrepancies often arise from variations in temperature, pH, or matrix composition. Design a stability study:

- Short-Term : Store spiked plasma samples at 4°C, 25°C, and -80°C for 24–72 hours.

- Long-Term : Assess degradation over 6–12 months at -80°C with periodic LC-MS analysis.

- Solution Stability : Test in buffers (pH 2–9) to identify degradation triggers (e.g., acidic hydrolysis). Use ANOVA to statistically compare degradation rates across conditions .

Q. What strategies validate the identity of this compound in novel biological samples?

- Methodological Answer : Combine multiple lines of evidence:

- High-Resolution MS : Confirm exact mass (e.g., 568.3641 Da for chenodeoxycholic acid glucuronide) with ≤5 ppm error .

- MS/MS Fragmentation : Match fragment ions (e.g., m/z 113 for glucuronic acid) to reference standards.

- Enzymatic Specificity : Treat samples with β-glucuronidase and observe disappearance of the glucuronide peak .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.